molecular formula C10H9FN2O2 B2767311 2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one CAS No. 866143-02-4

2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one

Cat. No. B2767311
CAS RN: 866143-02-4
M. Wt: 208.192
InChI Key: KMDOXGZLIVAMDX-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one, also known as DMF-BO, is a novel fluorinated oxazinone derivative with potential applications in the field of medicinal chemistry. It has become an attractive research target due to its unique structure and potential applications in the treatment of various diseases. DMF-BO has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties. In addition, it has been shown to possess a range of pharmacological activities, such as inhibition of the enzyme monoamine oxidase (MAO) and inhibition of the enzyme cyclooxygenase (COX).

Scientific Research Applications

Intracellular Calcium Activity

Substituted 1,4-benzoxazines, including those with an amino side chain at the 2-position, such as 2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one, have shown moderate activity on intracellular calcium. Compounds with a homoveratrylamino moiety exhibited superior potency, indicating potential intracellular calcium activity (Bourlot et al., 1998).

Fluorescent Dye with Red Emission

The compound has been identified as a new dye emitting in the red, useful for various applications due to its broad absorption band, large Stokes shift, and good quantum yield with minimal temperature and excitation-wavelength dependence (Bris et al., 1984).

Hypotensive Activity

A series of 1-(alkylamino)-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, structurally related to this compound, has demonstrated hypotensive activity, functioning as an alpha blocker with peripheral and central activities (Tenbrink et al., 1981).

Fluorescent Molecular Probes

Compounds with a structure similar to this compound have been developed as new fluorescent solvatochromic dyes for potential use as ultrasensitive fluorescent molecular probes in biological research (Diwu et al., 1997).

Enantiomeric Separation in Analytical Chemistry

Derivatives of this compound have been used in the enantiomeric separation of 2-Arylpropionic Acids, demonstrating effective separation based on hydrogen-bonding interactions and π-π interaction (Fukushima et al., 1997).

Nucleophilic Transformation in Organic Chemistry

Research has been conducted on the treatment of derivatives of this compound with nucleophiles, resulting in the formation of various compounds through complex reactions, illustrating the versatility of this compound in synthetic organic chemistry (Geerts & Plas, 1978).

Protecting Group for Benzoxaboroles

In a study, 1-Dimethylamino-8-methylaminonaphthalene, a compound related to this compound, was used as a protecting group for benzoxaboroles. The resulting complex is fluorescent and highly stable, showcasing its potential in chemical synthesis (VanVeller et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives structurally similar to this compound have been synthesized to study their effect in inhibiting corrosion of steel in acidic solutions, highlighting the compound's potential application in materials science (Hu et al., 2016).

Spectroscopic Properties

Studies have been conducted on the spectroscopic properties of derivatives of this compound, providing insights into the design of fluorescent probes for various applications (Misawa et al., 2019).

Nonlinear Optics

The crystal structures of compounds structurally related to this compound have been analyzed for their potential in nonlinear optics, indicating possible applications in this field (Boese et al., 2002).

properties

IUPAC Name

2-(dimethylamino)-7-fluoro-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-13(2)10-12-8-5-6(11)3-4-7(8)9(14)15-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDOXGZLIVAMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=CC(=C2)F)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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